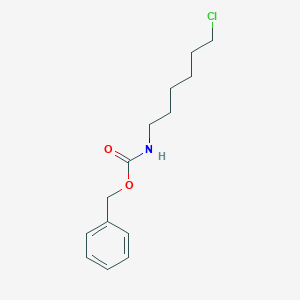

6-Chlorohexylcarbamic acid benzyl ester

Description

6-Chlorohexylcarbamic acid benzyl ester is a synthetic organic compound characterized by a hexyl chain substituted with a chlorine atom at the 6th carbon, a carbamic acid group (-NH-C(=O)-O-), and a benzyl ester moiety. These derivatives share core features:

- A halogenated (Cl/Br) hexyl chain.

- A carbamate linkage (-NH-C(=O)-O-).

- A benzyl ester group for enhanced lipophilicity and stability.

These compounds are primarily utilized as intermediates in organic synthesis, particularly in drug discovery and polymer chemistry .

Properties

IUPAC Name |

benzyl N-(6-chlorohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNVCZNFHVTZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural and physicochemical properties of 6-chlorohexylcarbamic acid benzyl ester with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| This compound* | Not explicitly listed | ~C₁₄H₁₈ClNO₂ | ~283.75 g/mol | Chlorohexyl, benzyl ester | Synthetic intermediate |

| (6-Bromo-hexyl)-carbamic acid benzyl ester | 116784-97-5 | C₁₃H₁₇BrNO₂ | 298.19 g/mol | Bromohexyl, benzyl ester | Polymer crosslinking agent |

| {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester | 1334953-41-1 | C₁₈H₂₈ClNO₄ | 358.88 g/mol | Chlorohexyl, ethoxy-ethyl, benzyl ester | Pharmaceutical intermediate |

| Asiatic acid benzyl ester | Not listed | C₃₆H₅₄O₅ | 570.78 g/mol | Triterpene backbone, benzyl ester | Anti-diabetic agent (4.5x activity↑) |

| Caffeic acid benzyl ester (CABE) | Not listed | C₁₆H₁₄O₄ | 270.28 g/mol | Cinnamic acid, benzyl ester | Antioxidant in propolis extracts |

Notes:

- The asterisk (*) denotes inferred properties based on structural analogs.

- The bromo analog (CAS 116784-97-5) exhibits higher molecular weight due to bromine substitution, enhancing reactivity in alkylation reactions .

- The ethoxy-ethyl variant (CAS 1334953-41-1) has extended hydrophilicity, making it suitable for solubility-driven drug formulations .

Functional Group Impact on Reactivity and Stability

Benzyl Ester Stability

Benzyl esters are prone to hydrolysis under alkaline conditions. Studies on glucuronic acid-DHP complexes demonstrate that benzyl ester bonds are cleaved at pH > 7, releasing carboxylic acids . For this compound, the chlorohexyl chain may confer resistance to enzymatic degradation compared to simpler esters like caffeic acid benzyl ester (CABE) .

Halogen Substitution

The 6-chlorohexyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the bromo analog (CAS 116784-97-5) shows higher leaving-group ability due to weaker C-Br bonds, making it more reactive in SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.